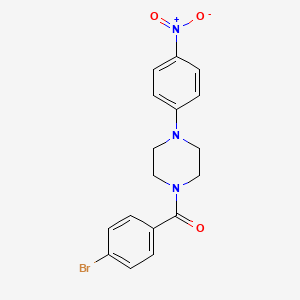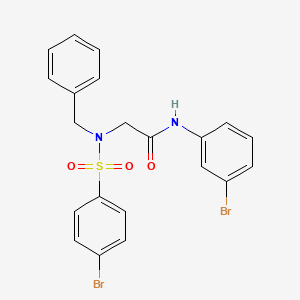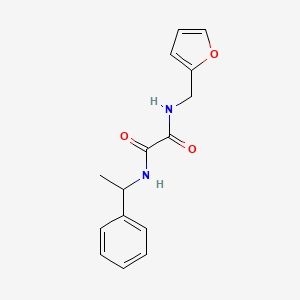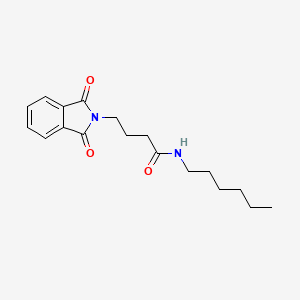![molecular formula C20H19ClN2O2 B11640738 Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11640738.png)
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(3-clorofenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal. Este compuesto en particular presenta un núcleo de quinolina sustituido con un grupo éster etílico, un grupo 3-clorofenilamino y dos grupos metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(3-clorofenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la ciclización de derivados de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante.
Reacciones de sustitución:
Esterificación: El grupo éster etílico se introduce mediante reacciones de esterificación utilizando etanol y un catalizador ácido.
Metilación: Los grupos metilo se introducen mediante reacciones de alquilación utilizando yoduro de metilo y una base.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[(3-clorofenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción utilizando agentes reductores como el hidruro de litio y aluminio pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en el anillo de quinolina.
Hidrólisis: El grupo éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Hidruro de litio y aluminio, borohidruro de sodio
Sustitución: Nucleófilos como aminas, tioles
Hidrólisis: Ácido clorhídrico, hidróxido de sodio
Principales productos
Oxidación: N-óxidos de quinolina
Reducción: Derivados de amina
Sustitución: Derivados de quinolina sustituidos
Hidrólisis: Ácidos carboxílicos
Aplicaciones Científicas De Investigación
El 4-[(3-clorofenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como agente anticancerígeno, antiviral y antimicrobiano debido a su capacidad para interactuar con diversos objetivos biológicos.
Investigación biológica: El compuesto se utiliza en estudios relacionados con la inhibición de enzimas, la unión a receptores y las vías de señalización celular.
Biología química: Sirve como una sonda para investigar los mecanismos de los procesos biológicos y las interacciones de pequeñas moléculas con biomoléculas.
Aplicaciones industriales: El compuesto se explora para su uso en el desarrollo de nuevos materiales, como polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción del 4-[(3-clorofenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, bloqueando así el acceso del sustrato. Además, puede modular la actividad del receptor actuando como agonista o antagonista, influyendo en las vías de señalización celular.
Comparación Con Compuestos Similares
El 4-[(3-clorofenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo se puede comparar con otros derivados de quinolina, como:
Cloroquina: Un fármaco antimalárico con un núcleo de quinolina similar pero diferentes sustituyentes.
N-óxido de quinolina: Una forma oxidada de quinolina con propiedades químicas distintas.
4-[(4-clorofenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo: Un isómero estructural con el átomo de cloro en una posición diferente en el anillo de fenilo.
La singularidad del 4-[(3-clorofenil)amino]-6,8-dimetilquinolina-3-carboxilato de etilo radica en su patrón de sustitución específico, que confiere actividades biológicas y reactividad química distintas.
Propiedades
Fórmula molecular |
C20H19ClN2O2 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
ethyl 4-(3-chloroanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)17-11-22-18-13(3)8-12(2)9-16(18)19(17)23-15-7-5-6-14(21)10-15/h5-11H,4H2,1-3H3,(H,22,23) |
Clave InChI |
NFWZMXYKGHQRCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640656.png)

![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640663.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B11640678.png)


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640695.png)

![Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640714.png)

![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640744.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640751.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640754.png)
![5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11640758.png)
